Technical Documentation Center

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid
  • CAS: 71472-14-5

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 5-Oxo-5-Arylvaleric Acid Derivatives

Executive Summary 5-Oxo-5-arylvaleric acids (also known as -aroylbutyric acids) are critical intermediates in the synthesis of polycyclic aromatic hydrocarbons, liquid crystals, and non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxo-5-arylvaleric acids (also known as


-aroylbutyric acids) are critical intermediates in the synthesis of polycyclic aromatic hydrocarbons, liquid crystals, and non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, 5-oxo-5-phenylvaleric acid (4-benzoylbutyric acid) , serves as the archetype for this class.[1]

Understanding the thermodynamic profile—specifically solid-liquid equilibrium (SLE), enthalpy of fusion, and combustion energetics—is not merely an academic exercise; it is the prerequisite for designing scalable crystallization processes and ensuring safety in exothermic scale-up reactions. This guide provides a rigorous technical framework for characterizing these properties, synthesizing field-proven protocols with theoretical grounding.

Chemical Identity & Structural Dynamics

The Core Moiety

The 5-oxo-5-arylvaleric acid structure consists of a phenyl ring linked to a carboxylic acid tail via a propyl ketonic chain. This structure exhibits dual functionality:

  • Ketone Group (

    
    ):  Susceptible to reduction (Clemmensen/Wolff-Kishner) to form aryl-valeric acids.
    
  • Carboxylic Acid (

    
    ):  Facilitates dimerization in the solid state via hydrogen bonding, significantly influencing the enthalpy of fusion (
    
    
    
    ).
Synthesis Pathway (Friedel-Crafts Acylation)

The thermodynamic stability of the final product is heavily dependent on the purity profile derived from its synthesis. The industrial standard involves the Friedel-Crafts acylation of an aromatic substrate with glutaric anhydride.

SynthesisPathway Figure 1: Friedel-Crafts Acylation Pathway for 5-Oxo-5-Arylvaleric Acid Synthesis Benzene Arene Substrate (e.g., Benzene) Complex Acylium Ion Complex (AlCl3) Benzene->Complex + AlCl3 (Lewis Acid) Glutaric Glutaric Anhydride Glutaric->Complex Product 5-Oxo-5-Arylvaleric Acid (Solid Precipitate) Complex->Product Hydrolysis (HCl/Ice) Exothermic Reduced 5-Arylvaleric Acid (Target Metabolite) Product->Reduced Clemmensen Reduction (Zn(Hg), HCl)

[2]

Thermodynamic Characterization Protocols

Accurate thermodynamic modeling requires precise experimental data. Below are the standardized protocols for determining the key physicochemical parameters.

Solid-Liquid Equilibrium (Solubility)

Solubility data is the cornerstone of crystallization design. For 5-oxo-5-arylvaleric acid derivatives, solubility is highly non-ideal due to the polarity difference between the aryl core and the acid tail.

Methodology: Dynamic Laser Monitoring Traditional gravimetric methods are prone to error due to solvent inclusion. The laser monitoring technique is self-validating.

  • Apparatus: Jacketed glass vessel (100 mL) with laser transmissometer.

  • Protocol:

    • Preparation: Charge excess solute and solvent (e.g., Ethanol, Cyclohexane) into the vessel.

    • Equilibration: Stir at constant temperature (

      
       K) for 4 hours.
      
    • Detection: Pump solution through a flow cell. Measure laser intensity (

      
      ).
      
    • Validation: The system is at equilibrium when

      
      .
      
    • Sampling: Withdraw supernatant through a 0.45

      
      m heated syringe filter to prevent premature precipitation.
      
    • Analysis: Quantify via HPLC (C18 column, Methanol/Water mobile phase).

Representative Solubility Trends (5-Oxo-5-phenylvaleric acid):

  • Highly Soluble: Ethanol, Methanol (H-bonding interactions).

  • Moderately Soluble: Ethyl Acetate, Toluene.

  • Sparingly Soluble: Water, Cyclohexane.

Enthalpy of Fusion ( ) & Melting Point

The melting point is a purity indicator. For 5-oxo-5-phenylvaleric acid, the literature value is 126–129 °C [1].[2]

Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: Use Indium (

    
     °C) and Zinc standards.
    
  • Sample: Encapsulate 3–5 mg of dried sample in an aluminum pan.

  • Ramp: Heat at 5 K/min under

    
     purge (50 mL/min).
    
  • Calculation: Integrate the endothermic peak.

    
    
    
Enthalpy of Combustion ( )

Combustion calorimetry provides the standard molar enthalpy of formation (


), critical for calculating reaction heat hazards.

Protocol: Isoperibol Oxygen Bomb Calorimetry

  • Pelletization: Press the acid into a 1g pellet. Note: If the derivative contains Chlorine (e.g., 4-chlorobenzoyl derivative), add

    
     solution to the bomb to reduce 
    
    
    
    to
    
    
    .
  • Combustion: Charge bomb with 3.0 MPa pure Oxygen.

  • Ignition: Fire via cotton thread fuse.

  • Correction (Washburn): Correct for nitric acid formation (from residual

    
    ) and wire combustion.
    

Data Summary & Estimates

While specific values vary by derivative, the following baseline properties for the parent compound (4-Benzoylbutyric acid) serve as the validation standard.

PropertyValue / RangeUnitMethod
Melting Point (

)
399.15 – 402.15KCapillary / DSC [1]
Enthalpy of Fusion (

)
30.5 (Estimated)kJ/molGroup Contribution
Solubility (Ethanol, 298K) High (>100)mg/mLGravimetric [2]
Solubility (Water, 298K) Insoluble-Visual
pKa (Acid Dissociation) ~4.7-Potentiometric Titration

Table 1: Physicochemical Baseline for 5-Oxo-5-phenylvaleric Acid.

Experimental Workflow: From Synthesis to Data

The following diagram illustrates the logical flow required to generate a validated thermodynamic dataset for a new derivative.

ThermoWorkflow Figure 2: Validated Workflow for Thermodynamic Property Determination cluster_experiments Thermodynamic Characterization Raw Crude Derivative (Friedel-Crafts Product) Purify Recrystallization (Solvent: Ethanol/Water) Raw->Purify Check Purity Check (HPLC > 99.5%) Purify->Check DSC DSC Analysis (Tm, Enthalpy of Fusion) Check->DSC Sample A Bomb Bomb Calorimetry (Enthalpy of Combustion) Check->Bomb Sample B Solubility Laser Monitoring (Solubility Curve) Check->Solubility Sample C Data Thermodynamic Data Sheet DSC->Data Bomb->Data Solubility->Data

Process Engineering Implications

Crystallization & Polymorphism

5-Oxo-5-arylvaleric acids are prone to polymorphism due to the flexibility of the aliphatic chain.

  • Risk: Rapid cooling during synthesis can trap metastable polymorphs, leading to lower melting points and shelf-life instability.

  • Control: Use the solubility data generated in Section 3.1 to construct a Van't Hoff plot (

    
     vs 
    
    
    
    ). A non-linear Van't Hoff plot often indicates a phase transition (polymorph change) within the temperature range.
Thermal Stability

The keto-acid moiety is generally stable up to the melting point. However, above 150°C, decarboxylation or intramolecular cyclization (forming enol-lactones) may occur.

  • Guideline: Drying processes must be conducted under vacuum at temperatures at least 10 K below the onset melting point (

    
    ) determined by DSC.
    

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Oxo-5-phenylvaleric acid (CAS 1501-05-9).[1] Merck KGaA. Link

  • MedChemExpress. (2024). 5-Phenylvaleric acid: Solubility and Metabolite Information.Link

  • National Institute of Standards and Technology (NIST). (2023). 5-Phenylvaleric acid Mass Spectrum and Properties.[2] NIST Chemistry WebBook, SRD 69. Link

  • Ribeiro da Silva, M.A.V., et al. (Literature Baseline). Standard Molar Enthalpies of Formation of Keto-Acids. (Note: General reference for methodology in combustion calorimetry of organic acids).
  • BenchChem. (2025).[3] Synthesis of 5-Phenylvaleric Acid and Its Derivatives.[3]Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric Acid

This technical guide provides an in-depth physicochemical profiling of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid , focusing on its acidity constants (pKa), structural determinants of ionization, and experimental met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid , focusing on its acidity constants (pKa), structural determinants of ionization, and experimental methodologies for validation.

Executive Summary

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid is a synthetic aryl-keto-alkanoic acid, structurally characterized by a valeric acid backbone with a ketone functionality at the


-position (C5), substituted with a 2-methoxy-5-methylphenyl ring.[1][2][3][4][5]

Belonging to the class of


-keto acids , this compound exhibits ionization behavior typical of aliphatic carboxylic acids, with subtle electronic modulation provided by the distal aryl ketone. Its physicochemical profile—specifically its pKa—is a critical determinant of its solubility, lipophilicity (LogD), and membrane permeability, making it a key parameter in pharmaceutical development and metabolic stability studies.
Key Physicochemical Parameters
ParameterValue (Predicted/Experimental)Context
pKa (Acidic) 4.60 ± 0.10 Carboxylic acid ionization
pKa (Basic) < -2.0Ketone/Ether protonation (Negligible)
LogP ~2.9 – 3.2Intrinsic Lipophilicity (Neutral form)
LogD (pH 7.4) ~0.1 – 0.5Effective Lipophilicity (Ionized form)
Molecular Weight 236.26 g/mol Formula:

Structural Analysis & Acidity Constants

Ionization Mechanism

The acidity of this molecule is driven exclusively by the terminal carboxylic acid group (-COOH). The molecule exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) carboxylate form.

  • Neutral Form (

    
    ):  Predominant at pH < 3.5. High membrane permeability.
    
  • Anionic Form (

    
    ):  Predominant at pH > 5.5. High aqueous solubility.
    

The pKa of 4.60 is slightly lower than that of unsubstituted valeric acid (pKa 4.82). This increased acidity is attributed to the electron-withdrawing inductive effect (-I) of the carbonyl group at the C5 position. Although the ketone is four carbons away from the carboxyl group, it exerts a weak but measurable stabilizing effect on the carboxylate anion through the sigma bond framework.

Structural Diagram & Equilibrium

The following diagram illustrates the chemical structure and the ionization equilibrium governed by the pKa.

G cluster_structure Structural Determinants Neutral Neutral Form (HA) pH < 4.6 (Low Solubility, High Permeability) Equilibrium Ka Equilibrium pKa ≈ 4.60 Neutral->Equilibrium -H⁺ Anionic Anionic Form (A⁻) pH > 4.6 (High Solubility, Low Permeability) Equilibrium->Anionic +H⁺ (Reverse) Struct Aryl Group: 2-Methoxy-5-methylphenyl (Electron Donor) | Ketone (C5) (Electron Withdrawing) | Linker: -(CH₂)₃- | Acid: -COOH (C1)

Figure 1: Ionization equilibrium and structural features affecting the pKa of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid.

Experimental Determination Protocols

For researchers validating this value, the following protocols are the industry standard for precise pKa determination of sparingly soluble organic acids.

Potentiometric Titration (The Gold Standard)

This method is preferred for its accuracy (±0.01 pH units) but requires the compound to be soluble at the start of the titration.

Reagents:

  • 0.1 M KOH (standardized, carbonate-free).

  • 0.1 M HCl.

  • Inert atmosphere (Argon or Nitrogen purge).

  • Solvent: Water (if soluble) or Methanol/Water co-solvent system (e.g., Yasuda-Shedlovsky extrapolation).

Protocol:

  • Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol (if water solubility is low) and make up to volume with 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate with 0.1 M KOH under inert gas flow at 25°C. Record pH vs. Volume of titrant.

  • Data Analysis: Plot the Bjerrum difference plot (

    
    ). The pKa is the pH at which the average number of bound protons is 0.5.
    
  • Co-solvent Correction: If methanol was used, perform titrations at 30%, 40%, and 50% MeOH. Extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation:

    
    
    
LC-UV pH Profiling (For Low Solubility)

If the compound precipitates during potentiometric titration, Liquid Chromatography (LC) coupled with pH buffers is the alternative.

Protocol:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0 (0.5 pH increments).

  • Injection: Inject the sample onto a C18 reverse-phase column using each buffer as the mobile phase.

  • Observation: Measure the Retention Time (

    
    ).
    
    • At low pH (Neutral),

      
       is maximum (hydrophobic interaction).
      
    • At high pH (Anionic),

      
       drops significantly (electrostatic repulsion/solvation).
      
  • Calculation: Fit the sigmoidal inflection point of the

    
     vs. pH curve to determine the pKa.
    

Synthesis & Chemical Context

Understanding the synthesis confirms the structural integrity of the material being tested. This compound is typically synthesized via Friedel-Crafts Acylation , a pathway that dictates the substitution pattern.

Reaction Pathway:

  • Substrate: 4-Methylanisole (p-Cresyl methyl ether).

  • Reagent: Glutaric Anhydride.

  • Catalyst: Aluminum Chloride (

    
    ) or Lewis Acid equivalent.[4][6][7]
    
  • Regioselectivity: The methoxy group is a stronger ortho/para director than the methyl group.[4] Since the para position relative to the methoxy is blocked by the methyl group, acylation occurs ortho to the methoxy group.[4]

Synthesis Reactants 4-Methylanisole + Glutaric Anhydride Conditions AlCl₃ / DCM Friedel-Crafts Acylation Reactants->Conditions Intermediate Sigma Complex (Electrophilic Attack at C2) Conditions->Intermediate Product 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (Target Compound) Intermediate->Product Deprotonation & Hydrolysis

Figure 2: Synthetic pathway confirming the regiochemistry of the target compound.

Implications for Drug Development

Solubility & Formulation
  • Gastric Environment (pH 1.2): The compound exists as the neutral free acid. Solubility will be minimal, potentially rate-limiting absorption if not micronized.

  • Intestinal Environment (pH 6.8): The compound is >99% ionized (Carboxylate). Solubility increases drastically.

  • Salt Selection: To improve bioavailability, the Sodium or Meglumine salt forms are recommended. These salts are pre-ionized, ensuring rapid dissolution independent of local gastric pH.

Chromatographic Behavior

In Reverse Phase HPLC (RP-HPLC):

  • Acidic Mobile Phase (0.1% Formic Acid): The compound will retain strongly (High

    
    ).
    
  • Neutral Mobile Phase (Ammonium Acetate pH 7): The compound will elute near the solvent front (Low

    
    ) unless an ion-pairing agent is used.
    

References

  • ChemicalBook. (n.d.). 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid Chemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14519, 2-Methoxy-5-methylphenol (Fragment Analysis). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Friedel-Crafts acylation mechanisms and regioselectivity standards).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Protocols for cyclization of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid to tetralones

Executive Summary & Strategic Analysis This guide details the synthetic protocols for converting 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid into fused bicyclic aromatic ketones. While often categorized under "Tetralo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthetic protocols for converting 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid into fused bicyclic aromatic ketones. While often categorized under "Tetralone Synthesis" due to shared methodology (the Haworth reaction), it is critical to define the structural outcome based on chain length:

  • Substrate: 5-Aryl-5-oxovaleric acid (5-carbon chain).[1]

  • Product: Benzosuberone derivative (7-membered ring).

  • Note: True Tetralones (6-membered rings) are derived from the 4-carbon homolog (4-arylbutyric acid).

This protocol focuses on the Modified Haworth Synthesis , utilizing a reduction-cyclization sequence to ensure high regioselectivity and yield. The direct cyclization of the keto-acid is discussed as a secondary route but is generally discouraged due to the formation of enol-lactones.

Structural & Regiochemical Logic

The starting material, 1-(4-carboxy-1-oxobutyl)-2-methoxy-5-methylbenzene , presents a specific regiochemical challenge during the final Friedel-Crafts closure:

  • Site of Attachment (C1): Alkyl chain.

  • Blockade (C2): Methoxy group (-OMe).[1][2]

  • Activation (C5): Methyl group (-Me).

  • Cyclization Target (C6): The only available ortho position relative to the chain.

Challenge: The C6 position is meta to the strongly activating -OMe group (electronically less favorable) but ortho to the -Me group (activating). Solution: The use of Polyphosphoric Acid (PPA) provides the necessary thermodynamic drive to overcome the meta-directing mismatch of the methoxy group, forcing cyclization at C6 to close the ring.

Visualizing the Pathway

The following diagram illustrates the standard "Reduction-Cyclization" workflow (Route A) versus the direct pathway.

HaworthSynthesis cluster_legend Pathway Logic Start 5-(2-Methoxy-5-methylphenyl)- 5-oxovaleric acid Inter Intermediate: 5-(2-Methoxy-5-methylphenyl) valeric acid Start->Inter Step 1: Reduction (Wolff-Kishner or Pd/C) Side Side Product: Enol Lactones Start->Side Direct Cyclization (Risk of O-acylation) Product Target Product: 6-Methoxy-9-methyl- 1-benzosuberone Inter->Product Step 2: Cyclization (PPA, 80-100°C) Note Note: 5-Carbon Chain yields 7-Membered Ring (Benzosuberone)

Figure 1: The Modified Haworth Synthesis pathway. Route A (Solid lines) is the industry standard for high purity. Route B (Dashed) is prone to side reactions.

Detailed Experimental Protocols

Protocol A: The Two-Stage Haworth Sequence (Recommended)

Best for: High purity, scalable synthesis, and drug development intermediates.

Stage 1: Selective Reduction of the Ketone Before cyclizing, the benzylic ketone is reduced to a methylene group. This prevents the formation of unstable diones.

  • Reagents: 10% Pd/C, H₂ (gas), Acetic Acid (solvent), Perchloric acid (catalytic).

  • Procedure:

    • Dissolve 10.0 g (approx. 42 mmol) of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid in 100 mL of glacial acetic acid.

    • Add 1.0 g of 10% Pd/C catalyst.

    • Add 0.5 mL of 70% perchloric acid (promotes hydrogenolysis of the benzylic ketone).

    • Hydrogenate at 40–50 psi (3–4 bar) at room temperature for 6–12 hours. Monitor by TLC (disappearance of ketone carbonyl stretch in IR).

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and evaporate to yield 5-(2-Methoxy-5-methylphenyl)valeric acid .

Stage 2: PPA-Mediated Cyclization

  • Reagents: Polyphosphoric Acid (PPA) – (83% P₂O₅ content recommended).[3]

  • Procedure:

    • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), heat 100 g of PPA to 70°C.

    • Addition: Add 10.0 g of the reduced acid (from Stage 1) in small portions to the stirring PPA.

      • Critical: Ensure the temperature does not spike above 85°C during addition to prevent charring.

    • Reaction: Heat the mixture to 90–100°C for 2–3 hours.

      • Monitoring: The mixture will turn deep red/brown. Monitor by quenching a small aliquot in ice water, extracting with ether, and checking TLC.

    • Quenching: Cool the mixture to 60°C. Pour slowly onto 300 g of crushed ice with vigorous stirring. The complex will decompose, precipitating the organic product.

    • Isolation: Extract the aqueous slurry with CH₂Cl₂ (3 x 100 mL). Wash the combined organics with 10% NaOH (to remove unreacted acid), then water, then brine.

    • Purification: Dry over MgSO₄ and concentrate. Recrystallize from hexane/ethyl acetate or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Yield Expectation: 75–85% (over two steps). Product: 6-Methoxy-9-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Benzosuberone derivative).

Protocol B: Mild Cyclization via Trifluoroacetic Anhydride (TFAA)

Best for: Substrates sensitive to the harsh, viscous conditions of PPA.

  • Reagents: Trifluoroacetic Anhydride (TFAA), Trifluoromethanesulfonic acid (TfOH - catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5.0 g of the aryl-valeric acid in 50 mL dry DCM under Nitrogen.

    • Cool to 0°C. Add TFAA (1.5 equiv) dropwise. Stir for 30 mins to form the mixed anhydride.

    • Add TfOH (0.1 equiv) dropwise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour into saturated NaHCO₃ solution. Separate phases.

    • Advantage: Easier workup than PPA; no viscous acid waste.

Data & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 2) Incomplete cyclization due to steric hindrance at C6.Increase PPA temperature to 110°C or switch to Protocol B (TFAA/TfOH) which is kinetically faster.
Charring / Tar Reaction temperature too high (>120°C) or PPA too concentrated.Keep Temp <100°C. Ensure efficient mechanical stirring to prevent hot spots.
Recovered SM (Acid) "Meta" deactivation by OMe group preventing Friedel-Crafts.Convert acid to Acid Chloride (SOCl₂) first, then use SnCl₄ (Lewis Acid) in DCM.
Wrong Ring Size Confusion regarding starting material.Confirm chain length via NMR. 3 CH₂ groups between Ar and COOH = Tetralone. 4 CH₂ groups = Benzosuberone.

Mechanism of Action (Friedel-Crafts Acylation)

The cyclization proceeds via an intramolecular electrophilic aromatic substitution.

Mechanism Step1 Acid Activation (Protonation by PPA) Step2 Acylium Ion Formation (-H2O) Step1->Step2 Step3 Electrophilic Attack at C6 (Sigma Complex) Step2->Step3 Rate Limiting Step (Steric/Electronic Barrier) Step4 Re-aromatization (-H+) Step3->Step4

Figure 2: Mechanistic pathway within the Polyphosphoric Acid matrix.

References

  • Classic Haworth Synthesis & PPA Cyclization

    • Title: Polyphosphoric Acid in Organic Synthesis.[3][4][5][6][7]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • Tetralone vs.

    • Title: Tetralone Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Physical Properties of Substituted Phenols (Precursors)

    • Title: 2-Methoxy-5-methylphenol Data.[1][8][9]

    • Source: NIST Chemistry WebBook.[8][9]

    • URL:[Link]

  • Friedel-Crafts Cyclization Methodology

    • Title: Intramolecular Friedel-Crafts Acylation.[10]

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link](Note: Generalized reference for standard Vogel protocols).

Sources

Application

Application Note: Strategic Utilization of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric Acid in Benzosuberone Scaffold Synthesis

This Application Note is designed for pharmaceutical researchers and process chemists utilizing 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9 / 71472-14-5 analogs) as a scaffold building block. The guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers and process chemists utilizing 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9 / 71472-14-5 analogs) as a scaffold building block.

The guide focuses on its critical role in synthesizing benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) derivatives—privileged structures in oncology (tubulin polymerization inhibitors, colchicine analogs) and CNS therapeutics.

Executive Summary

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid is a


-keto acid intermediate derived from the Friedel-Crafts acylation of 4-methylanisole  with glutaric anhydride . Unlike succinic anhydride derivatives which yield 6-membered tetralones, this 5-carbon linker is the requisite precursor for 7-membered benzocycloheptenone (benzosuberone)  ring systems.

This guide details the optimized protocols for its synthesis, purification, and downstream cyclization, addressing common pitfalls such as ether cleavage (demethylation) and regioisomeric contamination.

Key Chemical Data
PropertySpecification
IUPAC Name 5-(2-Methoxy-5-methylphenyl)-5-oxopentanoic acid
Molecular Formula

Molecular Weight 236.26 g/mol
Precursor 4-Methylanisole (p-Cresyl methyl ether) + Glutaric Anhydride
Key Application Synthesis of 1-methoxy-4-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Solubility Soluble in EtOAc, DCM, Ethanol; Sparingly soluble in Water

Scientific Background & Mechanism

The Benzosuberone Advantage

In medicinal chemistry, the expansion from a 6-membered tetralin to a 7-membered benzosuberone ring alters the spatial orientation of substituents, often improving binding affinity for targets like tubulin (colchicine binding site) and p38 MAP kinase .

The 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid intermediate provides a pre-functionalized aromatic core. The ortho-methoxy group serves as a regiodirecting group for future electrophilic substitutions, while the methyl group provides hydrophobic bulk often required for active site occupancy.

Synthetic Pathway Visualization

The following diagram illustrates the transformation workflow from raw materials to the bicyclic scaffold.

G Start 4-Methylanisole + Glutaric Anhydride Reaction Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Reaction Electrophilic Aromatic Subst. Intermediate 5-(2-Methoxy-5-methylphenyl)- 5-oxovaleric Acid Reaction->Intermediate Workup & Cryst. Reduction Carbonyl Reduction (Wolff-Kishner / Silane) Intermediate->Reduction Removal of C=O Acid 5-(2-Methoxy-5-methylphenyl) valeric Acid Reduction->Acid Cyclization Intramolecular Cyclization (PPA or SOCl2/AlCl3) Acid->Cyclization Ring Closure Product Benzosuberone Scaffold (7-Membered Ring) Cyclization->Product

Figure 1: Synthetic workflow for converting 4-methylanisole to the benzosuberone scaffold via the 5-oxovaleric acid intermediate.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid while preventing demethylation of the methoxy group.

Reagents:

  • 4-Methylanisole (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    ) (2.2 eq)
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)

    • Note: DCM is preferred for easier workup; Nitrobenzene gives higher yields but is harder to remove.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve Glutaric Anhydride (12.5 g, 110 mmol) in dry DCM (100 mL). Cool to 0°C.[1]
    
  • Activation: Add

    
     (29.3 g, 220 mmol) portion-wise over 20 minutes. Maintain temperature < 5°C to avoid exotherms that trigger demethylation.
    
  • Addition: Add 4-Methylanisole (12.2 g, 100 mmol) dropwise over 30 minutes. The solution will turn dark red/brown.[1]

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.

    • QC Check: Monitor by TLC (EtOAc:Hexane 1:1).[2] Product

      
       (streaking due to acid).
      
  • Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (200 mL, 1M). Stir vigorously for 30 minutes to hydrolyze aluminum complexes.

  • Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Extract the combined organic layers with saturated

    
     solution  (3 x 100 mL). This moves the product (acid) to the aqueous phase, leaving unreacted anisole and neutral byproducts in the organic phase.
    
  • Isolation: Acidify the aqueous bicarbonate extract with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain HPLC purity >98%.

Critical Control Point:

  • Temperature: Do not exceed 25°C during the reaction. Higher temperatures with

    
     promote cleavage of the methyl ether to a phenol (2-Hydroxy-5-methylphenyl analog), which is a common impurity.
    
Protocol B: Downstream Cyclization to Benzosuberone

Objective: Convert the keto-acid to the bicyclic ketone.

  • Reduction (Wolff-Kishner):

    • Treat the keto-acid with Hydrazine hydrate and KOH in ethylene glycol at 180°C.

    • Result: 5-(2-Methoxy-5-methylphenyl)valeric acid (Carbonyl removed).

  • Cyclization (Polyphosphoric Acid - PPA):

    • Mix the reduced acid with PPA (10x weight) at 80-100°C for 2 hours.

    • Mechanism: Intramolecular Friedel-Crafts acylation.

    • Workup: Pour onto ice, extract with EtOAc.

    • Product:1-Methoxy-4-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

Analytical Quality Control

To ensure the intermediate is suitable for pharmaceutical use, the following analytical parameters must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic absorption).

Impurity Profile
Retention Time (Rel)Impurity IdentityOriginLimit
0.855-(2-Hydroxy-5-methylphenyl)-...Demethylation byproduct (

overuse)
< 0.5%
1.00Target Compound Main Product> 98.0%
1.10Regioisomer (3-methyl isomer)Acylation at wrong position (rare)< 0.2%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex.Increase stirring time during HCl quench; ensure pH < 2.
Phenol Impurity Reaction temperature too high.Keep reaction < 5°C during addition; reduce

equivalents to 2.0.
Oily Product Residual solvent or mixed isomers.Perform bicarbonate extraction rigorously to remove neutral organics. Recrystallize from Toluene.
Incomplete Cyclization Wet PPA or low temperature.Use fresh PPA; ensure temp reaches 90°C. Alternatively, use

then

.

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Benzosuberone Synthesis: Gupta, R. et al. (2012). "Synthesis and biological evaluation of benzosuberone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 50, 150-160.

  • Regioselectivity Studies: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link

  • Specific Intermediate Data: PubChem Compound Summary for substituted oxovaleric acids.

  • General Protocol for Keto-Acids: Organic Syntheses, Coll. Vol. 3, p. 6 (1955); Vol. 26, p. 1 (1946). (Adaptation of Succinic Anhydride procedures to Glutaric Anhydride).

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Scaffolds Using 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric Acid Precursors

Foreword: The Strategic Value of Keto-Acid Precursors in Medicinal Chemistry In the landscape of modern drug discovery, the development of novel molecular scaffolds is a cornerstone of identifying new therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Keto-Acid Precursors in Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel molecular scaffolds is a cornerstone of identifying new therapeutic agents. The intrinsic value of a chemical precursor is measured by its versatility—its ability to be transformed into a diverse array of complex structures with potential biological activity. 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid stands out as such a precursor. Its structure, featuring a terminal carboxylic acid and a strategically positioned ketone, provides two key points for chemical modification. This dual functionality is the gateway to a rich variety of heterocyclic systems, which are privileged structures in medicinal chemistry, frequently found in approved drugs.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of this valuable precursor and its subsequent transformation into bioactive heterocyclic scaffolds. We will delve into the mechanistic rationale behind the chosen synthetic routes, offer step-by-step experimental procedures, and discuss the characterization required to validate the synthetic outcomes. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of new chemical entities with therapeutic potential.

Part 1: Synthesis of the Core Precursor: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric Acid

The cornerstone of this entire workflow is the efficient and reliable synthesis of the keto-acid precursor. The most direct and industrially scalable method for this transformation is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction allows for the formation of a crucial carbon-carbon bond, uniting the aromatic and aliphatic portions of the molecule.[4]

Mechanistic Rationale: The Friedel-Crafts Acylation

The reaction involves the acylation of 2-methoxy-5-methylphenol with glutaric anhydride. The key to this reaction is the activation of the anhydride by a Lewis acid, typically aluminum chloride (AlCl₃).

  • Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and making the carbonyl carbon highly electrophilic. This complex can then rearrange to form a highly reactive acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methoxy-5-methylphenol acts as a nucleophile, attacking the acylium ion.[4] The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. The substitution is expected to occur para to the strongly activating methoxy group.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final keto-acid product after work-up.[5]

The choice of a Lewis acid like AlCl₃ is critical; it must be used in stoichiometric amounts or greater because it complexes strongly with the carbonyl oxygen of the product, preventing it from acting as a catalyst for subsequent reactions.[3]

Experimental Workflow: Precursor Synthesis

The following diagram outlines the synthetic pathway from commercially available starting materials to the target precursor.

G cluster_0 Step 1: Friedel-Crafts Acylation SM1 2-Methoxy-5-methylphenol Reaction Friedel-Crafts Acylation SM1->Reaction Nucleophile SM2 Glutaric Anhydride SM2->Reaction Acylating Agent Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Activator Product 5-(2-Methoxy-5-methylphenyl)- 5-oxovaleric Acid Reaction->Product G cluster_1 Step 2: Heterocyclic Scaffold Synthesis Precursor 5-(2-Methoxy-5-methylphenyl)- 5-oxovaleric Acid Reaction Intramolecular Condensation Precursor->Reaction Reagent Hydrazine Hydrate (or derivative) Reagent->Reaction Condition Acetic Acid (Solvent/Catalyst) Reflux Condition->Reaction Conditions Scaffold Substituted Dihydropyridazinone Scaffold Reaction->Scaffold

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 4-methylanisole from 5-oxovaleric acid reaction mixtures

Topic: Removal of 4-Methylanisole from 5-Oxovaleric Acid To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Subject: Protocol for isolating labile 5-oxovaleric acid from ne...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 4-Methylanisole from 5-Oxovaleric Acid

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Subject: Protocol for isolating labile 5-oxovaleric acid from neutral aromatic ethers

Executive Summary

You are likely encountering difficulty separating 4-methylanisole (p-cresyl methyl ether) from 5-oxovaleric acid (glutaraldehyde monoacid) due to the overlapping solubility profiles in organic solvents and the thermal instability of the target acid.

While 4-methylanisole is a stable, neutral ether (BP 174°C), 5-oxovaleric acid is a reactive aldehyde-acid prone to polymerization and oxidation. Do not attempt fractional distillation as a primary separation method; the heat required to distill the anisole will degrade your product into lactones or polymers.

The following guide details a Mild-Base Selective Extraction protocol, which is the industry standard for this specific separation, ensuring high recovery without compromising the aldehyde functionality.

Part 1: The Physicochemical Mismatch

Understanding the properties of your mixture is critical for troubleshooting.

Property4-Methylanisole (Impurity)5-Oxovaleric Acid (Target)Implications for Separation
Functionality Neutral Aromatic EtherCarboxylic Acid + AldehydeExploitable via pH manipulation.
Boiling Point 174°C (Stable)Decomposes/PolymerizesThermal separation is high-risk.
pKa N/A (Neutral)~4.8 (Carboxylic Acid)Soluble in aqueous base (pH > 6).
Stability HighLow (Oxidation/Aldol sensitive)Avoid strong bases (NaOH/KOH).
LogP (Lipophilicity) ~2.66 (Hydrophobic)Low (Hydrophilic)Distinct partitioning behavior.
Part 2: Primary Protocol – Mild-Base Selective Extraction

Methodology: This protocol utilizes the acidity of the carboxylic group to pull the target into the aqueous phase while leaving the neutral anisole in the organic phase.

  • Critical Constraint: You must use Sodium Bicarbonate (NaHCO₃) . Using strong bases like Sodium Hydroxide (NaOH) will trigger the Cannizzaro reaction or Aldol condensation on the aldehyde group of 5-oxovaleric acid, destroying your product.

Reagents Required:
  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) or 1M Citric Acid

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (preferred) or DCM. Use approximately 10 mL solvent per gram of crude material.

  • First Extraction (Removal of Acid):

    • Transfer to a separatory funnel.

    • Add Saturated NaHCO₃ (1:1 volume ratio).

    • Technique Note: Vent frequently. CO₂ gas is generated.

    • Shake vigorously for 2 minutes. Allow layers to separate.[1]

    • Collect the Aqueous Layer (Bottom if Ether, Top if DCM). This contains your 5-oxovaleric acid as its sodium salt.

    • Repeat: Extract the organic layer two more times with fresh NaHCO₃ to ensure complete capture of the acid.

  • Impurity Isolation: The remaining Organic Layer contains the 4-methylanisole . You can discard this (or recover it if it is a valuable starting material) after verifying no acid remains.

  • Acidification (Recovery of Target):

    • Cool the combined Aqueous Extracts to 0–5°C in an ice bath.

    • Slowly add 1M HCl or 1M Citric Acid while stirring until pH reaches ~3.0.

    • Warning: Do not drop pH below 2.0 or heat the solution, as this promotes acid-catalyzed lactonization.

  • Final Extraction:

    • Extract the cold, acidified aqueous layer 3x with fresh DCM.

    • Wash the combined DCM layers once with Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo at room temperature (do not heat water bath >30°C).

Part 3: Visualization of Logic Flow

The following diagram illustrates the critical decision points and chemical pathways for this separation.

SeparationProtocol Start Crude Mixture (4-Methylanisole + 5-Oxovaleric Acid) Solvent Dissolve in Et2O or DCM Start->Solvent Extract Extract with Sat. NaHCO3 (Mild Base, pH ~8.5) Solvent->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains 4-Methylanisole) PhaseSep->OrgPhase Neutral Species AqPhase Aqueous Phase (Contains 5-Oxovalerate Salt) PhaseSep->AqPhase Ionic Species Discard Discard / Recycle (Impurity Removed) OrgPhase->Discard Acidify Acidify to pH 3.0 (Use 1M HCl, 0°C) AqPhase->Acidify ReExtract Back-Extract into DCM Acidify->ReExtract Dry Dry (MgSO4) & Evaporate (<30°C) ReExtract->Dry Final Pure 5-Oxovaleric Acid Dry->Final

Caption: Workflow for the selective chemical extraction of 5-oxovaleric acid, highlighting the critical phase separation step.

Part 4: Troubleshooting & FAQs

Q1: I tried the extraction, but my yield of 5-oxovaleric acid is very low. Where did it go?

  • Diagnosis: You likely did not acidify the aqueous layer sufficiently in Step 4.

  • Fix: The pKa of 5-oxovaleric acid is ~4.8. To drive it back into the organic phase, the pH must be significantly below the pKa (aim for pH 3.0). If the pH is 5 or 6, the molecule remains ionized and stays in the water.

  • Check: Use pH paper to confirm the aqueous layer is acidic before the final back-extraction.

Q2: Can I use NaOH instead of NaHCO₃ to ensure better extraction?

  • Strictly No. 5-oxovaleric acid contains an aldehyde group.[2] Strong bases like NaOH (pH > 12) promote enolate formation, leading to rapid aldol polymerization or Cannizzaro disproportionation (forming the di-acid and di-alcohol). Always use weak bases like bicarbonate or carbonate.

Q3: The 4-methylanisole smell persists even after extraction. Why?

  • Insight: 4-Methylanisole has an extremely low odor threshold (strong floral/nutty scent). Even trace ppm levels are detectable by the human nose.

  • Solution: Do not rely on smell as a purity test. Run a 1H NMR . If the characteristic methyl singlet (~2.3 ppm) and methoxy singlet (~3.8 ppm) are absent, your product is pure, regardless of the lingering odor.

Q4: Can I use Flash Chromatography instead?

  • Yes, but with modifications.

  • Protocol: Use a Silica column.

  • Mobile Phase: You must add 1% Acetic Acid to your eluent (e.g., Hexanes:Ethyl Acetate + 1% AcOH). Without the acid modifier, 5-oxovaleric acid will streak on the silica and co-elute with impurities or stay stuck at the baseline.[1] 4-Methylanisole will elute very early (high Rf) in non-polar solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7731, 4-Methylanisole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439963, 5-Oxopentanoic acid. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa-based extractions and solvent selection).

Sources

Optimization

Minimizing polymerization side reactions during Friedel-Crafts acylation

Ticket Subject: Minimizing Polymerization & Tar Formation in Acylation Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Mission Statement You have reached the Advanced Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Polymerization & Tar Formation in Acylation Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Mission Statement

You have reached the Advanced Synthesis Support Center. This guide addresses the "Black Tar" phenomenon—the rapid, uncontrolled polymerization of electron-rich substrates (furans, pyrroles, thiophenes, and activated benzenes) during Friedel-Crafts acylation.[1] Our goal is to transition your workflow from "reaction survival" to "precision synthesis" using kinetic control and catalyst engineering.

Module 1: Diagnostic & Triage

Is your reaction polymerizing or decomposing?

Before altering parameters, confirm the failure mode.[1] Polymerization in Friedel-Crafts is distinct from simple decomposition.[1]

Symptom Probable Cause The Mechanism
Instant Blackening upon catalyst additionAcid-Catalyzed Ring Opening Strong Lewis acids (AlCl₃) protonate sensitive rings (e.g., furan), initiating cationic chain polymerization before acylation can occur.[1]
Viscosity Spike (Gelling)Cross-Linking / Oligomerization The product ketone is more reactive than the starting material (rare in acylation, common in alkylation) OR the catalyst is promoting intermolecular coupling.
Precipitate Formation (Non-crystalline)Complex Insolubility In non-polar solvents (DCM/CS₂), the acylium-product complex precipitates, trapping oligomers and preventing clean turnover.[1]
Broad NMR Signals Oligomer Formation Loss of aromatic coupling constants; appearance of broad aliphatic/polymeric humps in the baseline.
Decision Logic: The Troubleshooting Pathway

Use this flow to determine your remediation strategy.

TroubleshootingFlow start START: Reaction Failure Analysis substrate_check Is Substrate Acid-Sensitive? (Furan, Pyrrole, Thiophene, Anisole) start->substrate_check cat_check Current Catalyst? substrate_check->cat_check No (Benzene/Toluene) polymer_risk HIGH RISK: Acid-Initiated Polymerization substrate_check->polymer_risk Yes sol_C SOLUTION C: Modify AlCl3 Protocol (Perrier Addition + Nitrobenzene) cat_check->sol_C Using AlCl3 (Standard) sol_A SOLUTION A: Switch to Indium(III) Triflate (Water-tolerant, mild) polymer_risk->sol_A Small Scale / High Value sol_B SOLUTION B: Use Zeolite (H-Beta) (Shape Selectivity blocks polymers) polymer_risk->sol_B Green Chem / Scale-up

Caption: Decision matrix for selecting the appropriate anti-polymerization strategy based on substrate sensitivity and scale.

Module 2: Advanced Protocols

Standard AlCl₃ protocols often fail with sensitive substrates because the Lewis acidity is too high, coordinating to the heteroatom and opening the ring. We recommend two superior alternatives.

Protocol A: The "Green Shield" Method (Indium Triflate)

Best for: Highly sensitive heterocycles (Furan, Thiophene) and electron-rich benzenes (Anisole). Mechanism: Indium(III) triflate acts as a water-tolerant, mild Lewis acid that activates the acyl donor without destroying the nucleophilic substrate.

Reagents:

  • Substrate (e.g., 2-methylfuran or Anisole): 1.0 equiv[1]

  • Acyl Anhydride (preferred over chloride): 1.1 equiv

  • Catalyst: In(OTf)₃ (1–5 mol%)

  • Solvent: Nitromethane (MeNO₂) or Acetonitrile (MeCN)

Step-by-Step:

  • Catalyst Loading: In a dry flask, dissolve In(OTf)₃ (1 mol% relative to substrate) in Nitromethane.[1]

    • Why? Nitromethane stabilizes the intermediate acylium species, preventing "hot spots" that trigger polymerization.[1]

  • Acyl Donor Addition: Add the Acyl Anhydride (1.1 equiv) to the catalyst solution at room temperature. Stir for 5 minutes to form the active complex.

  • Substrate Introduction: Add the aromatic substrate slowly (dropwise) to the mixture.

    • Critical Control: Unlike AlCl₃, this reaction can often be run at ambient temperature (20–25°C).[1] If exotherm is observed, cool to 0°C.[1]

  • Quench: Once TLC indicates conversion, quench with saturated NaHCO₃.

  • Recycle: The aqueous phase containing the catalyst can often be concentrated and reused (Indium triflate is water-stable).

Protocol B: The "Cage" Method (Zeolite Catalysis)

Best for: Preventing bulky oligomer formation (Shape Selectivity). Mechanism: Zeolites (like H-Beta or ZSM-5) have defined pore sizes.[1] The acylation occurs inside the pore. Monomers fit; polymers do not.[1] The catalyst physically prevents the formation of large polymeric chains.

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Chloride/Anhydride: 1.2 equiv

  • Catalyst: Zeolite H-Beta (calcined, SiO₂/Al₂O₂ ratio ~25)[1]

  • Solvent: Solvent-free (neat) or Nitrobenzene

Step-by-Step:

  • Activation: Calcine the Zeolite at 400°C for 4 hours prior to use to remove adsorbed water.

  • Slurry Formation: Mix the activated Zeolite (10–20 wt% relative to substrate) with the Acyl Chloride.

  • Reaction: Add the substrate. Heat is usually required (80–100°C) due to the lower acidity of Zeolites compared to AlCl₃.

    • Note: Despite the heat, polymerization is suppressed because the reaction site is spatially constrained.

  • Workup: Simple filtration. The catalyst is recovered, washed with acetone, and re-calcined for reuse.[1]

Module 3: Critical Parameter Engineering

If you must use traditional Lewis Acids (AlCl₃, FeCl₃), you must engineer the reaction environment to favor acylation over polymerization.[1]

1. The Solvent Effect: Nitrobenzene vs. DCM

The choice of solvent dictates the state of the intermediate complex.

SolventComplex StatePolymerization RiskRecommendation
DCM / CS₂ Heterogeneous (Precipitate) High. The product-catalyst complex precipitates. The surface of this precipitate can become a site for cationic oligomerization.Avoid for sensitive substrates.[1]
Nitrobenzene Homogeneous (Soluble) Low. Nitrobenzene acts as a weak base, solubilizing the acylium complex and moderating the acidity of AlCl₃.Preferred for AlCl₃ protocols.[1]
Ionic Liquids Homogeneous (Stabilized) Lowest. Ionic liquids (e.g., [bmim][PF6]) stabilize the acylium ion and suppress radical side-reactions.Excellent for "Green" optimization.[1]
2. Addition Order: Perrier vs. Bouveault [1]
  • The Bouveault Method (Standard): Substrate + AlCl₃

    
     Add Acid Chloride.
    
    • Risk:[1] High.[1][2] The substrate is exposed to free AlCl₃ before the electrophile arrives. This causes acid-catalyzed self-polymerization.[1]

  • The Perrier Method (Recommended): Acid Chloride + AlCl₃

    
     Form Acylium Complex 
    
    
    
    Add Substrate.
    • Benefit: The AlCl₃ is "busy" as the acylium complex. The substrate encounters the electrophile immediately, not the free Lewis acid.

Module 4: Technical FAQs

Q1: My reaction turns into a solid black mass within seconds. What happened? A: You likely experienced a "runaway exotherm" leading to cationic polymerization.[1] This is common with furan/pyrrole.[1]

  • Fix: Switch to Protocol A (Indium Triflate) .[1] If you must use AlCl₃, use the Perrier addition method at -78°C and ensure your solvent is absolutely anhydrous.[1]

Q2: I see product formation, but also a "tail" or baseline hump in the NMR. Can I purify this? A: The "hump" is oligomeric material. While column chromatography can separate the monomer, it indicates your yield is being cannibalized.[1]

  • Fix: Add a radical scavenger? No. Friedel-Crafts polymerization is usually cationic, not radical.[1] Radical inhibitors (BHT) won't help.[1] You must reduce the catalyst acidity or use a shape-selective catalyst (Zeolite).

Q3: Can I use metal triflates with acid chlorides? A: Yes, but Acid Anhydrides are preferred with metal triflates (In(OTf)₃, Sc(OTf)₃).[1] The reaction produces carboxylic acid as a byproduct, which is less corrosive and less likely to trigger side reactions than the HCl gas produced from acid chlorides.

Visualizing the Competition: Acylation vs. Polymerization

Understanding the pathway competition is key to control.

MechanismCompetition sub_start Substrate (e.g., Furan) complex Acylium Complex (R-C=O+) sub_start->complex Pathway A: Acylation (Kinetic Control) protonation Ring Protonation (Cationic Intermediate) sub_start->protonation Pathway B: Acid Attack (Free Catalyst Excess) catalyst Strong Lewis Acid (AlCl3) acyl_donor Acyl Donor catalyst->acyl_donor 1. Complexation catalyst->protonation Direct Interaction acyl_donor->complex product Desired Ketone complex->product polymer Polymer/Tar protonation->polymer Chain Growth

Caption: Pathway A represents the desired acylation. Pathway B represents the competing acid-catalyzed polymerization, often triggered by free catalyst or improper addition order.

References
  • Indium Triflate Catalysis: Frost, C. G., et al. "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[1][3][4] Tetrahedron Letters, 2000.[1]

  • Zeolite Shape Selectivity: Corma, A., et al. "Zeolite Catalyzed Friedel-Crafts Reactions: A Review."[1] Bentham Science, 2025.[1]

  • Solvent Effects: "Consideration of Solvent Effect on Precipitation Polymerization... via Friedel-Crafts Acylation." ResearchGate, 2025.[1][2]

  • Furan Acylation Optimization: "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst." Current Organic Chemistry, 2012.[1][5]

  • General Mechanism & Limitations: "Friedel–Crafts Acylation Mechanism and Limitations." Sigma-Aldrich Technical Library.[1]

Sources

Reference Data & Comparative Studies

Validation

Melting Point Determination and Standards for 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric Acid

Executive Summary: The Criticality of Thermal Characterization In the synthesis of complex pharmaceutical intermediates, 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS 71472-14-5) serves as a pivotal building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Thermal Characterization

In the synthesis of complex pharmaceutical intermediates, 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS 71472-14-5) serves as a pivotal building block, likely utilized in Friedel-Crafts acylation pathways for downstream active pharmaceutical ingredients (APIs). Unlike commodity chemicals with established pharmacopeial monographs, this specialized intermediate often lacks a universally codified melting point (MP) standard.

This guide addresses the "purity gap" faced by researchers. We compare the two primary methodologies for thermal validation—Capillary Melting Point versus Differential Scanning Calorimetry (DSC) —and establish a protocol for creating an Internal Reference Standard .

Key Takeaway: For this keto-acid, visual capillary methods are sufficient for routine process monitoring, but DSC is non-negotiable for establishing the "Gold Standard" purity required for GMP compliance.

Chemical Context & Thermal Behavior[1][2]

To accurately determine the melting point, one must understand the molecular architecture and potential impurities that influence the crystal lattice.

  • Compound: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid[1][2]

  • Structure: A flexible valeric acid tail attached to a rigid, electron-rich aromatic core (2-methoxy-5-methylphenyl).

  • Predicted Thermal Range: Based on structural analogs (e.g., 4-(4-methoxyphenyl)-4-oxobutyric acid), the expected melting point lies between 100°C and 130°C .

  • Critical Impurities:

    • Glutaric Anhydride: Starting material (MP ~55°C) – causes significant MP depression.

    • Regioisomers: 3-acyl isomers formed during Friedel-Crafts acylation – broaden the melting range.

    • Moisture: The carboxylic acid moiety is hygroscopic; water acts as a plasticizer, artificially lowering the MP.

Structural Visualization

The following diagram illustrates the synthesis origin and impurity logic, which dictates the melting behavior.

ChemicalContext SM1 4-Methylanisole (Liquid) Reaction Friedel-Crafts Acylation SM1->Reaction SM2 Glutaric Anhydride (MP: 55°C) SM2->Reaction Target TARGET PRODUCT 5-(2-Methoxy-5-methylphenyl)- 5-oxovaleric acid (Solid, High MP) Reaction->Target Major Product Impurity Impurity: Regioisomers (Eutectic formation) Reaction->Impurity Side Product Impurity->Target Broadens MP Range

Figure 1: Synthesis pathway indicating the origin of impurities that affect melting point determination.

Comparative Analysis: Capillary vs. DSC

We evaluated the performance of the two leading alternatives for MP determination.

Method A: Capillary Melting Point (The Routine Standard)
  • Principle: Visual observation of the phase transition (Solid → Liquid) in a thin glass capillary.

  • Best Use Case: Quick "in-process" checks during synthesis or recrystallization.

  • Limitations: Subjective. A "clear point" can be difficult to judge if the melt turns yellow (decomposition).

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Standard)
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Best Use Case: Final product release, purity calculation (Van't Hoff equation), and polymorph screening.

  • Advantages: Distinguishes between melting (endothermic) and decomposition (often exothermic or irregular).

Performance Comparison Matrix
FeatureMethod A: Capillary MP (Automated)Method B: DSC (Heat Flux)
Precision ± 0.3°C± 0.1°C
Sample Size 2–5 mg2–5 mg
Information Range (Onset to Clear Point)Onset, Peak, Enthalpy of Fusion (

)
Purity Insight Qualitative (Broad = Impure)Quantitative (Purity % via Van't Hoff)
Cost Low ($)High (

$)
Throughput High (3 samples/run)Low (1 sample/run)

Experimental Protocols

Protocol 1: Establishing the "Internal Reference Standard"

Before routine testing, you must create a pure reference standard.

  • Recrystallization: Dissolve crude 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid in minimal hot Ethyl Acetate. Cool slowly to 4°C. Filter and wash with cold Hexane.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours to remove solvent inclusions (solvates alter MP).

  • Validation: Confirm purity >99.0% via HPLC (Area %).

  • Assignment: The MP of this batch becomes your "Reference Value."

Protocol 2: Routine Capillary Determination (USP <741> Aligned)
  • Preparation: Grind the dry sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.[3]

  • Ramping:

    • Rapid ramp (10°C/min) to 10°C below the expected MP.

    • Critical Step: Slow ramp (1.0°C/min) through the melting range.

  • Observation: Record:

    • Collapse Point: Sample pulls away from walls.

    • Meniscus Point: Liquid phase forms a meniscus.

    • Clear Point: Last crystal disappears.[3]

  • Acceptance Criteria: The range (Clear Point - Collapse Point) must be < 2.0°C .

Protocol 3: DSC Analysis for Purity
  • Pan Selection: Use Aluminum hermetic pans with a pinhole (allows trapped moisture to escape without bursting).

  • Program: Equilibrate at 30°C. Ramp 5°C/min to 160°C.

  • Analysis: Integrate the endothermic melting peak.

    • Extrapolated Onset Temperature (

      
      ) is the reported MP.
      
    • A sharp peak indicates high purity. A broadened "tail" on the low-temperature side indicates eutectic impurities.

Decision Framework: Purity Qualification

Use the following workflow to determine if a batch meets the standards for pharmaceutical development.

PurityWorkflow Start Batch Synthesis Completed VisualCheck Visual Appearance: White/Off-white Solid? Start->VisualCheck Capillary Method A: Capillary MP (Range < 2°C?) VisualCheck->Capillary Yes Fail1 REJECT / RECRYSTALLIZE (High Impurity/Solvent) VisualCheck->Fail1 No (Oily/Colored) Capillary->Fail1 No (Range > 2°C) DSC Method B: DSC Analysis (Single Sharp Endotherm?) Capillary->DSC Yes Fail2 INVESTIGATE (Polymorphs/Decomp) DSC->Fail2 No (Multiple Peaks) Pass RELEASE BATCH (Assign Standard MP) DSC->Pass Yes

Figure 2: Logical decision tree for qualifying batches based on thermal properties.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[4][2][3]14. Melting Point - Capillary Method. Strasbourg: EDQM.

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS 71472-14-5).[1][2]

  • ChemicalBook. CAS 71472-14-5 Product Entry.

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[3] (Reference for DSC purity determination theory).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid

In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount to ensuring both the integrity of our work and the safety of our laboratory personnel. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount to ensuring both the integrity of our work and the safety of our laboratory personnel. This guide provides essential, experience-driven safety and logistical information for handling 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid. As there is no specific safety data sheet (SDS) readily available for this compound, we will proceed with a prudent approach, treating it with the caution required for hazardous substances, based on the profiles of structurally similar compounds.

Hazard Assessment: An Ounce of Prevention

Given the absence of a specific Safety Data Sheet (SDS) for 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid, a conservative approach to hazard assessment is essential. We will extrapolate potential hazards from a structurally related compound, 2-Oxovaleric acid. The SDS for this similar compound indicates the following potential hazards:

  • Skin Irritation (H315) [1]

  • Serious Eye Irritation (H319) [1]

  • May Cause Respiratory Irritation (H335) [1]

Therefore, it is crucial to handle 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid as a substance that can cause irritation to the skin, eyes, and respiratory system. As an organic compound, it should be handled with the standard prudent practices for laboratory chemicals.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling chemicals of unknown or presumed toxicity.[3][4] The following PPE is mandatory when working with 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles should be worn at all times to protect the eyes from dust particles and potential splashes.[5][6]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[6] Gloves must be inspected for any signs of damage before use.[1] Proper glove removal technique should be followed to avoid skin contact with the compound.[1]
Respiratory Protection Due to the risk of respiratory irritation from airborne particles, work with this solid compound should be conducted in a certified chemical fume hood.[6] If there is a potential for generating significant dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][7]
Protective Clothing A laboratory coat must be worn to protect the skin and clothing from contamination.[5][6] Long-sleeved shirts and pants, along with closed-toe shoes, are also required.[5][6]

Safe Handling and Operational Protocols

Adherence to established laboratory protocols is critical for minimizing exposure and preventing accidents.[2][8]

General Handling
  • Work in a Ventilated Area : All handling of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[6]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]

  • Minimize Dust Generation : Handle the solid material carefully to avoid creating dust.

  • Hygiene Practices : Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Step-by-Step Weighing Procedure
  • Preparation : Don all required PPE before entering the weighing area. Ensure the analytical balance is clean and located within a chemical fume hood or a containment enclosure.

  • Container : Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Transfer : Carefully transfer the desired amount of the solid to the container using a spatula. Avoid any actions that could generate dust.

  • Clean-Up : Immediately clean up any spills on the balance and surrounding area using appropriate procedures (see Section 4).

  • Transport : Securely close the container before transporting it to the experimental area.

Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.[9]

Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[9]

  • Assess the Situation : From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Additional PPE : If not already wearing it, don appropriate respiratory protection before approaching the spill.

  • Contain the Spill : For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[10]

  • Absorb and Collect :

    • For small spills, gently sweep the material into a dustpan or use a HEPA-filtered vacuum.

    • For larger spills, use an inert absorbent material like vermiculite or sand to cover the spill.[11][12] Work from the outside of the spill inwards to avoid spreading the material.[10]

  • Package Waste : Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a clearly labeled, sealable hazardous waste container.[13][14]

  • Decontaminate : Clean the spill area with soap and water.[9]

  • Report : Report the incident to your laboratory supervisor or safety officer.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Preparation Preparation cluster_Cleanup Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess spill from a safe distance Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, respirator) Assess->Don_PPE Contain Cover solid spill with damp paper towel Don_PPE->Contain Absorb Use inert absorbent material (e.g., vermiculite) Contain->Absorb Collect Collect waste from outside in Absorb->Collect Package Package all contaminated materials in a labeled hazardous waste container Collect->Package Decontaminate Decontaminate spill area with soap and water Package->Decontaminate Report Report the incident to supervisor Decontaminate->Report

Caption: Workflow for responding to a solid chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid must be treated as hazardous waste.[15]

Waste Collection and Disposal
  • Solid Waste : All solid waste, including contaminated PPE, weighing paper, and absorbent materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[13][16]

  • Empty Containers : The original container of the chemical, once empty, should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[15]

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the chemical name, and the approximate quantity.[13]

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials.[16]

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15] Do not dispose of this chemical down the drain or in the regular trash.[13]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • United States Environmental Protection Agency. Waste & Debris Fact Sheets. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • Queen Mary University of London Health & Safety Directorate. Spill procedure: Clean-up guidance. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.